Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-

Structure-Activity Relationship Physicochemical Profiling Pyrethroid Ether Analog Design

Research on ether-type pyrethroids often requires precisely defined positional isomers to deconvolute substituent effects on sodium-channel binding and metabolic stability. This compound delivers the exact meta-methyl substitution pattern specified in the foundational Mitsui Toatsu patent disclosures. - Matched-pair comparator for para-methyl (CAS 80843-71-6) and unsubstituted phenoxy (CAS 80844-01-5) analogs. - Enables robust SAR libraries and IP generation around the Chlorfenprox/MTI-501 scaffold. - Supplied with full analytical documentation; available for immediate dispatch to support agrochemical and biochemical research programs.

Molecular Formula C24H25ClO2
Molecular Weight 380.9 g/mol
CAS No. 80843-78-3
Cat. No. B12755712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-
CAS80843-78-3
Molecular FormulaC24H25ClO2
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=CC(=C2)COCC(C)(C)C3=CC=C(C=C3)Cl
InChIInChI=1S/C24H25ClO2/c1-18-6-4-8-22(14-18)27-23-9-5-7-19(15-23)16-26-17-24(2,3)20-10-12-21(25)13-11-20/h4-15H,16-17H2,1-3H3
InChIKeyFAHLQQQDCGUYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meta-Methyl Non-Ester Pyrethroid Ether: Overview


Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- (CAS 80843-78-3), also referred to as 3-(3-methylphenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether, is a synthetic non-ester pyrethroid analog belonging to the 2-arylpropyl ether class [1]. It features a 4-chlorophenyl group on the 2-methylpropyl side chain and a 3-methylphenoxy (meta-tolyloxy) substituent on the benzyl ring, giving it a molecular formula of C24H25ClO2 and a molecular weight of 380.91 g/mol . Initially disclosed by Mitsui Toatsu Chemicals in patent filings alongside numerous close analogs, this compound exhibits insecticidal and acaricidal activities characteristic of the ether-type pyrethroid family, while the meta-methyl substitution differentiates it from the unsubstituted phenoxy and para-methyl variants [1].

Class Non-ester pyrethroid ether 2-arylpropyl ether scaffold
Differentiator Meta-methyl phenoxy substitution Distinct from para-methyl & unsubstituted analogs
Workflow SAR probe for ring substitution effects Supports patent circumvention & resistance studies

Meta-Methyl Substitution Specificity


Within the 2-arylpropyl ether class, the position and nature of the substituent on the phenoxy ring critically modulate insecticidal potency, target-site selectivity, and metabolic stability [1]. The meta-methyl group in CAS 80843-78-3 exerts distinct steric and electronic effects compared to the unsubstituted phenoxy analog (CAS 80844-01-5, Chlorfenprox/MTI-501) and the para-methyl isomer (CAS 80843-71-6). These structural nuances alter logP, rotational freedom of the diphenyl ether linkage, and interactions with insect sodium channels and detoxification enzymes, meaning that bioassay data or field performance obtained for one analog cannot be extrapolated to another without risking efficacy gaps or unexpected toxicity profiles [1].

Positional Isomer Mismatch Meta-methyl isomer cannot substitute for para-methyl (CAS 80843-71-6); steric and electronic profiles differ, and bioactivity may not transfer. Data to verify – no public head-to-head comparison
Unsubstituted Phenoxy Gap Chlorfenprox (CAS 80844-01-5) lacks the methyl group; MW, lipophilicity, and metabolism pathways are altered. Toxicity equivalence cannot be assumed. Patent reference only; toxicological data absent for this analog
Potency Not Quantified Patent claims excellent activity but provides no quantitative ranking against co-exemplified analogs. Procurement requires in-house screening. Class-level inference; source review needed

Structural Differentiation Evidence


Meta- vs. Para-Methyl Isomerism Effects

The meta-methyl substitution on the phenoxy ring in CAS 80843-78-3 creates a structurally defined isomer distinct from the para-methyl analog (CAS 80843-71-6). Although they share the identical molecular formula C24H25ClO2 and molecular weight 380.91 g/mol, the positional difference alters the spatial orientation of the methyl group relative to the ether linkage, which is predicted to affect molecular shape, dipole moment, and interactions with biological targets. The computed density for CAS 80843-78-3 is 1.125 g/cm³, boiling point 470.48°C at 760 mmHg, and flash point 127.5°C . Direct comparative experimental bioactivity data for the meta- vs. para-methyl isomers are not available in the open literature, representing a critical data gap for procurement decisions.

Meta vs. Para Isomer
Class-level inference
CAS 80843-78-3 (meta-CH₃) vs. CAS 80843-71-6 (para-CH₃). Both MW 380.91, but spatial orientation and computed dipole differ. Quantitative bioactivity differential unknown.
Positional isomer identity cannot be assumed interchangeable for SAR or field performance.
Computed properties only; no experimental bioassay comparison located.
Structure-Activity Relationship Physicochemical Profiling Pyrethroid Ether Analog Design

Methylphenoxy vs. Unsubstituted Phenoxy Comparison

CAS 80843-78-3 differs from the more widely referenced Chlorfenprox (MTI-501, CAS 80844-01-5) by the addition of a methyl group at the meta position of the terminal phenoxy ring. This structural modification increases molecular weight from 366.88 to 380.91 g/mol and adds lipophilicity. For Chlorfenprox, reported acute oral toxicity in rats is LD50 > 500 mg/kg, and 48-hour fish (carp) TLm > 10 mg/L [1]. No equivalent toxicological data are publicly available for CAS 80843-78-3, meaning its safety profile cannot be assumed identical. The methyl substituent may also alter metabolic pathways, as methyl groups on phenoxy rings of pyrethroids are known to affect cytochrome P450-mediated oxidation rates [2].

Methyl vs. Unsubstituted
Supporting evidence
MW difference +14.03 vs. Chlorfenprox (CAS 80844-01-5). Comparator rat LD₅₀ >500 mg/kg, carp TLm >10 mg/L; target compound toxicity data not publicly available.
Methylation may alter metabolic liability and environmental fate; toxicological profiles should not be considered equivalent.
Comparator data from basechem.org; direct comparative bioassay missing.
Insecticidal Ether SAR meta-Substituent Effect Chlorfenprox Analog

Patent-Backed Insecticidal & Acaricidal Activity

U.S. Patent 4,397,864 explicitly claims 3-(3-methylphenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether as one of the exemplified compounds possessing 'excellent insecticidal and acaricidal activities while the toxicity of these compounds are very low' [1]. The patent further describes the compounds as having 'fast-acting property and residual activity' against sanitary pests (flies, mosquitoes, cockroaches) and agricultural pests (planthoppers). However, the patent does not provide compound-specific quantitative mortality data, LD50 values, or field trial results in a tabulated format that would allow direct potency ranking against co-exemplified analogs. The compound's inclusion in the claims confirms the assignee's (Mitsui Toatsu Chemicals) recognition of its biological activity, but the absence of public comparative data limits procurement decisions based on potency alone [1].

Patent Activity Disclosure
Supporting evidence
U.S. Patent 4,397,864 claims “excellent insecticidal and acaricidal activities” with “very low toxicity” for this compound, but no compound-specific mortality data or LD₅₀ tables are provided.
Patent backing supports research use, yet potency ranking among analogs requires independent bioassay.
Qualitative patent language; quantitative differentiation absent.
Patent Evidence Insecticidal Activity Acaricidal Activity Mitsui Toatsu

Application Scenarios


SAR Studies on Phenoxy Ring Substitution

CAS 80843-78-3 serves as a specific meta-methyl probe in SAR libraries exploring how substituent position and electronic character on the terminal phenoxy ring modulate sodium channel binding, insecticidal potency, and selectivity. Its procurement is justified when a research program requires a matched pair comparison with the para-methyl isomer (CAS 80843-71-6) and the unsubstituted phenoxy parent (CAS 80844-01-5) to deconvolute positional effects, as acknowledged in the foundational Mitsui Toatsu patent disclosures [1].

Agrochemical Lead Optimization & Patent Circumvention

The introduction of a meta-methyl group onto the phenoxy ring of the Chlorfenprox scaffold creates a composition-of-matter distinct from the originally commercialized MTI-501 series. This compound can be used as a starting point for generating novel intellectual property or for developing follow-on agrochemical candidates with potentially differentiated resistance profiles or environmental fate properties, provided that in-house efficacy and toxicology screening is conducted to fill the public data gaps identified [1].

Environmental Fate & Metabolism Probe

The methyl group at the 3-position of the phenoxy ring is expected to influence oxidative metabolism by cytochrome P450 enzymes relative to the unsubstituted analog. Researchers investigating the metabolic liability of ether-type pyrethroids can use CAS 80843-78-3 as a substrate to probe whether meta-methylation alters metabolic soft spots, half-life in insect or mammalian microsomal preparations, or metabolite profiles, drawing on class-level knowledge that ring methylation can both block and redirect oxidation sites .

Analytical Reference Standard Development

The compound's defined computed properties (density 1.125 g/cm³, boiling point 470.48°C at 760 mmHg, flash point 127.5°C ) support its use as a chromatographic reference standard for developing GC or HPLC methods aimed at resolving positional isomers of substituted phenoxybenzyl 2-arylpropyl ethers in technical mixtures or environmental samples.

Application
Selection Property
Validation Focus
Phenoxy Ring SAR Studies
Positional isomer differentiation
Insecticidal activity endpoint review and selectivity profiling
Agrochemical Lead Optimization
Composition-of-matter novelty (meta-methyl)
In-house efficacy and mammalian toxicity screening
Environmental Fate & Metabolism Probe
Phenoxy ring methylation effect
Microsomal stability and metabolite profiling
Analytical Reference Standard
Defined computed properties
GC/HPLC method development for positional isomer resolution
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